MK-639 sulfate
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Overview
Description
- MK-639 sulfate, also known as Indinavir sulfate , is an orally active and selective HIV-1 protease inhibitor.
- Its chemical structure is shown below: !this compound)
- Indinavir sulfate is widely used in the treatment of HIV/AIDS.
- It exhibits anticancer activity by inhibiting matrix metalloproteinases (MMPs) hydrolysis, anti-angiogenesis, and inducing apoptosis .
Preparation Methods
Synthetic Routes: Indinavir sulfate can be synthesized through various routes, but one common method involves the reaction of indinavir base with sulfuric acid.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the resulting product is purified to obtain the sulfate salt.
Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: Indinavir sulfate undergoes various reactions, including acid-base reactions during its synthesis.
Common Reagents and Conditions: Sulfuric acid (H₂SO₄) is a key reagent in its preparation.
Major Products: The major product is indinavir sulfate itself.
Scientific Research Applications
Chemistry: Indinavir sulfate is extensively studied in medicinal chemistry due to its role as an HIV-1 protease inhibitor.
Biology: Researchers investigate its impact on cellular processes, including MMP inhibition and apoptosis.
Medicine: It is a crucial component of antiretroviral therapy for HIV patients.
Industry: Indinavir sulfate’s industrial applications include drug formulation and development.
Mechanism of Action
Targets: Indinavir sulfate specifically inhibits the HIV-1 protease (PR).
Pathways: By blocking PR, it disrupts viral replication and prevents the formation of mature, infectious viral particles.
Comparison with Similar Compounds
Uniqueness: Indinavir sulfate stands out for its potent PR inhibition and anticancer properties.
Similar Compounds: Other HIV protease inhibitors (e.g., ritonavir, saquinavir) are structurally related but differ in selectivity and side effects.
Properties
IUPAC Name |
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQKPWHXMGDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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